molecular formula C17H9N3O8 B11107253 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate

Cat. No.: B11107253
M. Wt: 383.3 g/mol
InChI Key: VQGRIADYMADNBL-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate is a complex organic compound that features both a maleimide and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cycloaddition: Reactions often involve dienes or other unsaturated compounds, usually under thermal or photochemical conditions.

Major Products

Scientific Research Applications

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 3,5-dinitrobenzoate is not fully understood. it is believed that the compound exerts its effects through interactions with biological macromolecules, such as proteins and nucleic acids. The maleimide group can form covalent bonds with thiol groups in proteins, potentially altering their function .

Properties

Molecular Formula

C17H9N3O8

Molecular Weight

383.3 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C17H9N3O8/c21-15-5-6-16(22)18(15)11-1-3-14(4-2-11)28-17(23)10-7-12(19(24)25)9-13(8-10)20(26)27/h1-9H

InChI Key

VQGRIADYMADNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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